

Application Note: Solid-Phase Extraction of Noribogaine Glucuronide from Human Plasma

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Compound of Interest

Compound Name: Noribogaine Glucuronide

Cat. No.: B15293837

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Abstract

This application note details a robust and reliable method for the extraction of **noribogaine glucuronide** from human plasma using solid-phase extraction (SPE). Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, undergoes significant glucuronidation in the body. Accurate quantification of its glucuronide conjugate is crucial for pharmacokinetic and toxicological studies. The protocol outlined below utilizes a mixed-mode polymeric SPE sorbent to achieve high recovery and clean extracts suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Noribogaine is the major metabolite of ibogaine, a naturally occurring psychoactive substance with potential applications in addiction therapy. Following administration, noribogaine is extensively metabolized, with a significant portion being conjugated with glucuronic acid to form **noribogaine glucuronide**.^{[1][2]} Due to the hydrophilic nature of the glucuronide moiety, isolating this metabolite from complex biological matrices like plasma presents a challenge.^[3] ^[4] This protocol describes a solid-phase extraction method optimized for the selective isolation of the intact **noribogaine glucuronide**, minimizing ion suppression and matrix effects during subsequent LC-MS/MS analysis. The method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this key metabolite.

Materials and Reagents

- SPE Sorbent: Mixed-Mode Polymeric Sorbent (e.g., Oasis MAX or similar)
- Human Plasma: K2-EDTA as anticoagulant
- Methanol (MeOH): HPLC grade
- Acetonitrile (ACN): HPLC grade
- Water: Deionized, 18 MΩ·cm or higher
- Ammonium Hydroxide (NH₄OH): ACS grade
- Formic Acid (HCOOH): ACS grade
- Internal Standard (IS): Noribogaine-d3 glucuronide or a structurally similar glucuronidated compound.
- Centrifuge
- SPE Vacuum Manifold
- Vortex Mixer
- Pipettes and appropriate tips
- Collection tubes

Experimental Protocol

A detailed workflow for the solid-phase extraction of **noribogaine glucuronide** from plasma is provided below.

Sample Pre-treatment

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma sample for 10 seconds to ensure homogeneity.

- To a 1.5 mL microcentrifuge tube, add 500 μ L of plasma.
- Spike with an appropriate amount of internal standard.
- Add 500 μ L of 4% phosphoric acid in water and vortex for 30 seconds.
- Centrifuge the sample at 14,000 x g for 10 minutes to precipitate proteins.
- Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
- Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
- Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences.
 - Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
- Elution: Elute the **noribogaine glucuronide** from the cartridge with 1 mL of methanol containing 2% formic acid into a clean collection tube.
- Dry Down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried extract in 100 μ L of the mobile phase used for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
 - Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Analytical Method

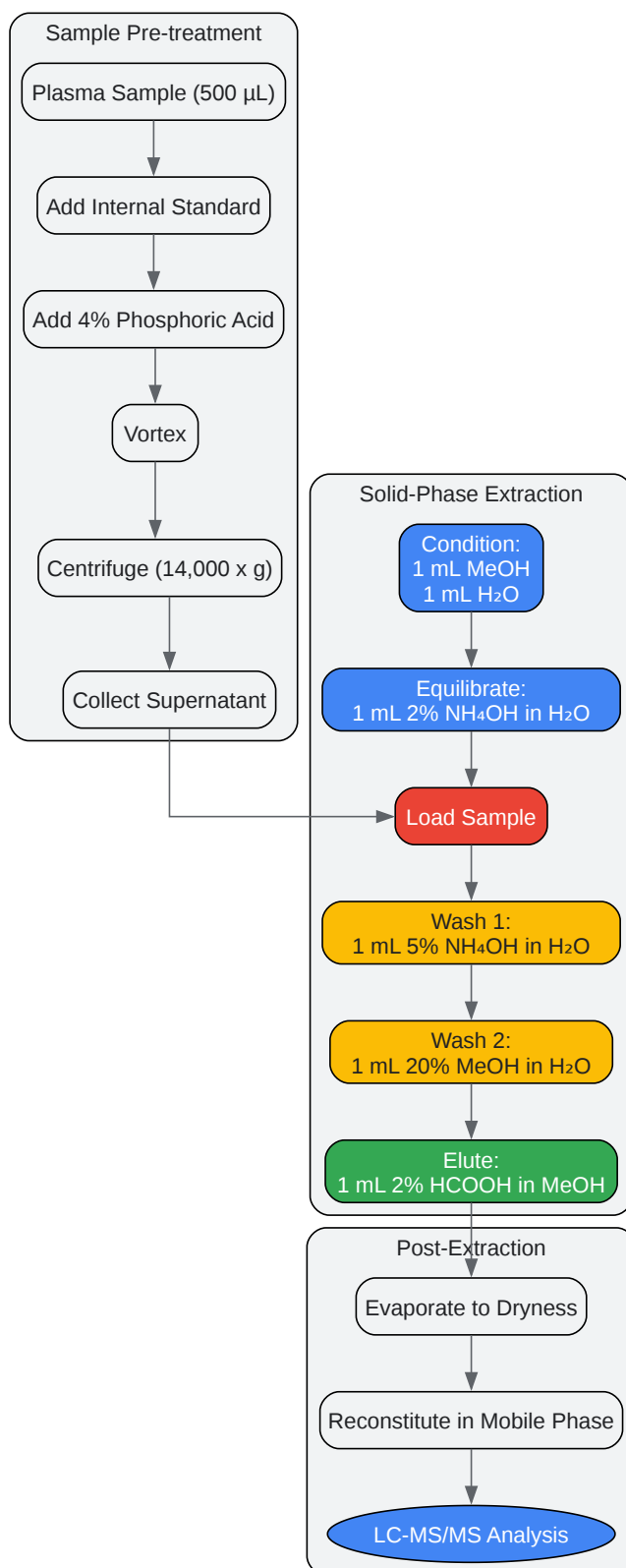
The analysis of the extracted **noribogaine glucuronide** is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reversed-phase C18 column is often suitable for separation.^[5] Detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and selectivity for quantification in a complex matrix.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase extraction of **noribogaine glucuronide** from plasma using this protocol. (Note: This data is illustrative and should be confirmed by individual laboratories).

Parameter	Result
Analyte	Noribogaine Glucuronide
Recovery	> 85%
Precision (RSD%)	< 10%
Lower Limit of Quantification (LLOQ)	1 ng/mL
Linearity (r^2)	> 0.99

Workflow and Pathway Diagrams



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Caption: SPE Workflow for **Noribogaine Glucuronide**.

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